molecular formula C22H29N5O B14970925 2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide

2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide

Cat. No.: B14970925
M. Wt: 379.5 g/mol
InChI Key: PSESPPHEEBURMM-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling with the cyclopentyl group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine .

Scientific Research Applications

2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide apart is its unique combination of functional groups, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

2-cyclopentyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C22H29N5O/c1-16-14-20(27-12-4-5-13-27)26-22(23-16)25-19-10-8-18(9-11-19)24-21(28)15-17-6-2-3-7-17/h8-11,14,17H,2-7,12-13,15H2,1H3,(H,24,28)(H,23,25,26)

InChI Key

PSESPPHEEBURMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3CCCC3)N4CCCC4

Origin of Product

United States

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